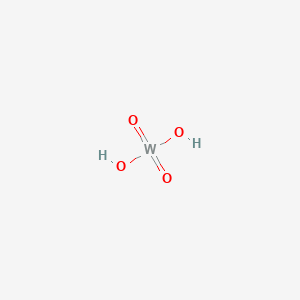

Tungstic acid

Cat. No. B1219628

Key on ui cas rn:

7783-03-1

M. Wt: 249.9 g/mol

InChI Key: CMPGARWFYBADJI-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05596111

Procedure details

To a 1000-ml three-necked flask equipped with refluxing condenser and mechanic stirrer, erucic acid (101.4 g, 0,300 mol; recrystallized with 95% ethanol), tert-butanol (600 ml; freshly distilled), H2O2 (20.4 ml 50% aqueous solution, 0.3 mol) and tungstic acid (7.47 g, 0.03 mol). The mixture was refluxed for 70 hours while a stream of oxygen gas was bubbled through the solution. The reaction was monitored with TLC (ethyl acetate/hexane). After the reaction was completed, the yellow catalyst was filtered off and washed with hot methanol (2×20 ml) at once. The catalyst was recovered (about 100%). Most of the solvent in the mother liquid was removed under reduced pressure. The residue was then held at about -5° C. for several hours. Once a white solid appeared, hexane (100 ml) was added. The product brassylic acid was obtained by filtration (63.2 g, 76%). The brassylic acid was purified by recrystallization in methanol. mp: 110°-114° C. The stoichiometry of the reaction dictates that the oxidative cleavage of a 1,2-disubstituted olefinic double bond results in the formation of equal amounts of pelargonic acid and brassylic acid. Of the two acids formed, the generation of brassylic acid was monitored simply due to the relative ease of the analysis.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]C/C=C\CCCCCCCC.[OH:25]O.O=O.[C:29]([OH:33])([CH3:32])(C)C>O[W](O)(=O)=O>[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:32][C:29]([OH:33])=[O:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

101.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

20.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

7.47 g

|

|

Type

|

catalyst

|

|

Smiles

|

O[W](=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1000-ml three-necked flask equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with refluxing condenser and mechanic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled through the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the yellow catalyst was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hot methanol (2×20 ml) at once

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst was recovered (about 100%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Most of the solvent in the mother liquid was removed under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The residue was then held at about -5° C. for several hours

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hexane (100 ml) was added

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |